molecular formula C10H11BrO B1291990 1-(4-Bromo-3-methylphenyl)propan-1-one CAS No. 210228-01-6

1-(4-Bromo-3-methylphenyl)propan-1-one

Cat. No. B1291990
CAS RN: 210228-01-6
M. Wt: 227.1 g/mol
InChI Key: GNIQKPLAEAAAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylphenyl)propan-1-one is a chemical compound that is part of a broader class of organic compounds known as propenones or chalcones. These compounds are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various synthetic and natural products with diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and propenone structures have been synthesized and analyzed, providing insights into their structural and chemical properties.

Synthesis Analysis

The synthesis of related bromophenyl propenones typically involves the reaction of bromoacetophenone with other aromatic aldehydes in the presence of a base such as sodium hydroxide. For instance, an organic nonlinear optical material with a bromophenyl group was synthesized by reacting 4-bromoacetophenone and N,N-dimethyl benzaldehyde in ethanol . This method could potentially be adapted for the synthesis of 1-(4-Bromo-3-methylphenyl)propan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl propenones is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the molecular geometry, bond lengths, angles, and the presence of intramolecular interactions such as hydrogen bonds. The planarity of the molecule and the orientation of substituents around the propenone core are crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

Bromophenyl propenones can participate in various chemical reactions due to the presence of the reactive α,β-unsaturated ketone group. They can undergo addition reactions, cyclization, and serve as intermediates in the synthesis of more complex molecules . The bromine atom on the phenyl ring can also be involved in substitution reactions, making these compounds versatile reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl propenones, such as their thermal stability, can be assessed using techniques like thermogravimetric analysis (TGA) . The electronic properties, including the bandgap energies and molecular electrostatic potential, can be calculated using computational methods like density functional theory (DFT) . These properties are important for evaluating the compound's potential applications in materials science, such as in the development of nonlinear optical materials .

Scientific Research Applications

Chemical Synthesis and Material Science

The synthesis and application of complex organic compounds, including brominated and methylated phenylpropanones, are critical in developing new materials and chemicals. For example, the study of downstream processing techniques for biologically produced diols, such as 1,3-propanediol, highlights the importance of advanced separation and purification methods in chemical manufacturing (Zhi-Long Xiu & A. Zeng, 2008). Similarly, practical syntheses of related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrate the ongoing need for efficient, scalable chemical synthesis routes in the production of pharmaceuticals and other chemical products (Yanan Qiu et al., 2009).

Biotechnology and Pharmaceutical Applications

The exploration of volatile organic compounds (VOCs) in medical diagnostics, such as their role in identifying and monitoring diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), underscores the significance of chemical compounds in medical research and diagnostics (K. Van Malderen et al., 2020). This is particularly relevant for compounds with specific chemical functionalities that can be identified through non-invasive techniques.

Environmental Science and Toxicology

The review of environmental concentrations and toxicology of brominated phenols, such as 2,4,6-tribromophenol, highlights the environmental impact and toxicological profiles of brominated organic compounds. This research is crucial for understanding the environmental behavior and potential health effects of related brominated compounds (C. Koch & B. Sures, 2018).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Future Directions

As a research chemical, the future directions for 1-(4-Bromo-3-methylphenyl)propan-1-one could involve its use in the synthesis of other compounds or in studies to better understand its properties and reactions .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIQKPLAEAAAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625062
Record name 1-(4-Bromo-3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)propan-1-one

CAS RN

210228-01-6
Record name 1-(4-Bromo-3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.7 g (126 mmol) of 4-bromo-3-methylbenzonitrile are dissolved in 400 ml of anhydrous dioxane and the medium is then cooled to 0° C. 124 ml (372 mmol) of ethylmagnesium bromide are added dropwise and the medium is then warmed to room temperature and stirred for 4 hours. The reaction medium is treated with 250 ml of 3N HCl and then extracted with a water/ether mixture. A white solid is obtained after trituration from heptane (m=14.5 g, Y=52%).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.